molecular formula C12H14FN5 B12216978 N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Cat. No.: B12216978
M. Wt: 247.27 g/mol
InChI Key: UPEVEHIHBMRIIJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with hydrazinyl and methyl groups, along with a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the hydrazinyl group and the fluorinated phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydrazinyl group, potentially forming azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the hydrazinyl group, leading to different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methylphenylboronic acid
  • 3-fluoro-4-methylbenzenesulfonyl chloride
  • 3-fluoro-4-methylphenylmethanamine hydrochloride

Uniqueness

N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with a hydrazinyl group and a fluorinated phenyl ring. This structure imparts specific chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H14FN5

Molecular Weight

247.27 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H14FN5/c1-7-3-4-9(6-10(7)13)16-12-15-8(2)5-11(17-12)18-14/h3-6H,14H2,1-2H3,(H2,15,16,17,18)

InChI Key

UPEVEHIHBMRIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)NN)C)F

Origin of Product

United States

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